4-Amino-N-(1,1-dioxidothietan-3-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(1,1-dioxidothietan-3-yl)but-2-enamide is a chemical compound with the molecular formula C7H12N2O3S It is characterized by the presence of an amino group, a dioxidothietan ring, and a butenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1,1-dioxidothietan-3-yl)but-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobut-2-enamide with a dioxidothietan derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(1,1-dioxidothietan-3-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(1,1-dioxidothietan-3-yl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(1,1-dioxidothietan-3-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)but-2-enamide: Similar structure with a tetrahydrothiophen ring.
4-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)but-2-enamide: Another analog with slight structural variations.
Uniqueness
4-Amino-N-(1,1-dioxidothietan-3-yl)but-2-enamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H12N2O3S |
---|---|
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
(E)-4-amino-N-(1,1-dioxothietan-3-yl)but-2-enamide |
InChI |
InChI=1S/C7H12N2O3S/c8-3-1-2-7(10)9-6-4-13(11,12)5-6/h1-2,6H,3-5,8H2,(H,9,10)/b2-1+ |
InChI-Schlüssel |
PSMBEIOAQAZZNI-OWOJBTEDSA-N |
Isomerische SMILES |
C1C(CS1(=O)=O)NC(=O)/C=C/CN |
Kanonische SMILES |
C1C(CS1(=O)=O)NC(=O)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.